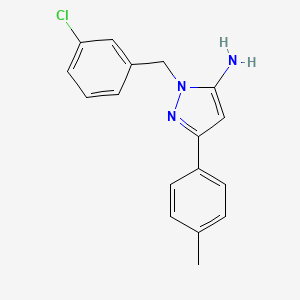

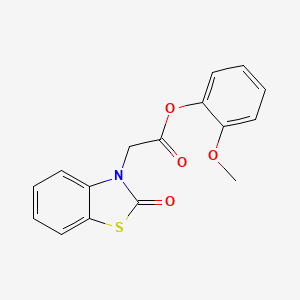

1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound can be synthesized through various chemical reactions, including the condensation reactions and microwave-mediated processes. For instance, a related compound, C26H21ClN4O2, was synthesized by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol under microwave irradiation (Xiaojing Zhang et al., 2006).

Molecular Structure Analysis

The structure of related pyrazole derivatives has been extensively studied, revealing details about their molecular frameworks. For example, a study on a pyrazole ring derivative demonstrated the stability of the molecular structure through negative HOMO and LUMO energies, indicating stability and potential for intramolecular charge transfer (Ö. Tamer et al., 2016).

Chemical Reactions and Properties

1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including those leading to the formation of pyrazolo[3,4-d]thiazoles and isothiazoles. These reactions are influenced by conditions such as pH and the presence of specific reactants (Maria Koyioni et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties can be influenced by the molecular structure and substituents on the pyrazole ring.

Chemical Properties Analysis

Chemical properties, including reactivity with various chemical agents and participation in chemical reactions, are central to the utility of 1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine in synthesis and application. Studies show that modifications to the pyrazole core can significantly impact these properties, leading to varied outcomes in reactions and potential applications (Liqiang Wu et al., 2010).

Scientific Research Applications

Chemical Synthesis and Material Science Applications

Synthesis Techniques and Structural Analysis

Pyrazole derivatives have been synthesized through various methods, including reactions under microwave irradiation and conventional heating, demonstrating the versatility of pyrazole chemistry in generating complex molecules. These compounds often exhibit interesting structural features, such as planarity and tautomeric forms, which are critical for their biological and material properties Xiaojing Zhang, Junyong Zhang, S. Tu, & Runhong Jia, 2006.

Ligand and Complex Formation

Pyrazolone-based Schiff base ligands have been synthesized and utilized to form novel oxovanadium(IV) complexes. These complexes are characterized by their unique molecular geometries and potential applications in catalysis and material science R. Jadeja & J. R. Shah, 2007.

Biological and Pharmaceutical Research

Antitumor and Antimicrobial Activities

Certain pyrazole derivatives have been synthesized and evaluated for their biological activities, including antitumor, antifungal, and antibacterial properties. These studies highlight the potential of pyrazole compounds in developing new therapeutic agents A. Titi, M. Messali, Bakhet A Alqurashy, R. Touzani, Takuya Shiga, H. Oshio, M. Fettouhi, M. Rajabi, F. Almalki, & T. Ben Hadda, 2020.

Antimicrobial and Cytotoxic Activity

Novel azetidine-2-one derivatives of 1H-benzimidazole, related structurally to pyrazole compounds, have shown significant antibacterial and cytotoxic activities, indicating their utility in medical research and pharmaceutical applications M. Noolvi, S. Agrawal, H. Patel, A. Badiger, Monika Gaba, & Azit Zambre, 2014.

properties

IUPAC Name |

2-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3/c1-12-5-7-14(8-6-12)16-10-17(19)21(20-16)11-13-3-2-4-15(18)9-13/h2-10H,11,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVJAWKNCDCPAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2)N)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)

![4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5557358.png)

![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)

![1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)

![methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5557387.png)

![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)

![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide](/img/structure/B5557415.png)

![(1S*,5R*)-6-benzyl-3-[(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5557431.png)

![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)